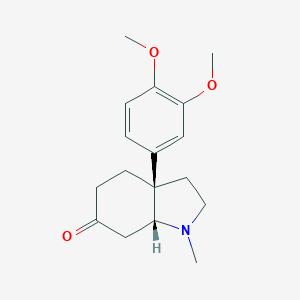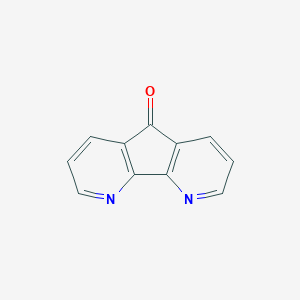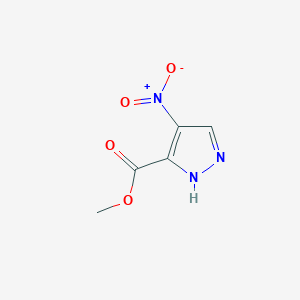
4-硝基-1H-吡唑-3-羧酸甲酯
描述
Synthesis Analysis
The synthesis of methyl 4-nitro-1H-pyrazole-3-carboxylate involves several key steps that demonstrate the compound's versatility in organic synthesis. One approach to synthesizing derivatives of pyrazole involves the condensation of acetyl derivatives with hydrazines, followed by nitration to introduce the nitro group. For instance, methyl 3-(4-methylfurazan-3-yl)-1H-pyrazole-5-carboxylate is obtained by condensation of 3-acetyl-4-methylfurazan with diethyl oxalate, followed by treatment with hydrazine and subsequent nitration to produce related compounds (Kormanov et al., 2017).
Molecular Structure Analysis
The molecular structure of methyl 4-nitro-1H-pyrazole-3-carboxylate derivatives has been elucidated through various analytical techniques, including X-ray crystallography and NMR spectroscopy. Studies reveal that these molecules can exhibit polarized structures, with the nitroaniline portion showing charge separation. The molecules can be linked into chains or sheets by hydrogen bonds, demonstrating the significance of intermolecular interactions in determining the crystalline structures of these compounds (Portilla et al., 2007).
Chemical Reactions and Properties
Methyl 4-nitro-1H-pyrazole-3-carboxylate undergoes various chemical reactions, highlighting its reactivity and potential for further functionalization. For example, the nitration of pyrazole derivatives can lead to the formation of compounds with different substitution patterns, depending on the reaction conditions and the presence of substituents that can direct the nitration to specific positions on the ring (Dalinger et al., 2013).
科学研究应用
Isomeric Determination : It is used for determining the isomeric N-methylpyrazoles of unsymmetrical pyrazoles (Grimmett, Lim, & Weavers, 1979).
Synthesis of Complex Compounds : It aids in synthesizing 2-substituted 2, 6-dihydro-3-hydroxy-7H-pyrazolo [4, 3-d] pyrimidin-7-ones (Ochi & Miyasaka, 1983).
Transformation into Related Compounds : It transforms into 1-(1H-pyrazol-3-yl)ethanone hydrazone and 1H-pyrazole-3-carboxylic acid (Smolyar, 2010).
Study of Molecular Structures : Its isomers are used for studying complex structures and polarized molecular-electronic structures (Portilla et al., 2007).
Chemical Reactions Involvement : It plays a role in chemical reactions with ammonia, aliphatic amines, NH-azoles, phenols, thiols, and triflouroethanol (Dalinger et al., 2013).
Synthesis and Transformations : It is significant for its synthesis and transformations into related compounds (Kormanov et al., 2017).
Production of Related Compounds : It is used in chemical transformations, like hydrazine and phenylhydrazine reactions, to produce related compounds (Scrowston & Shaw, 1976).
Potential in Explosive Development : It has potential applications in developing high-energy, low-sensitivity explosives and melt-cast explosive carriers (Old Jun-lin, 2014).
Synthesis of Chelate Complexes : It can be used to synthesize and study mononuclear chelate complexes with CuII/CoII/ZnII (Radi et al., 2015).
Pharmacological Properties : Pyrazole derivatives have shown antitumor, antifungal, and antibacterial properties (Titi et al., 2020).
Antioxidant and Antimicrobial Activity : It demonstrates antimicrobial and antioxidant activity, as evaluated by various assays (Umesha, Rai, & Harish Nayaka, 2009).
Biological Significance : Biologically important pyrazole-4-carboxylic acid derivatives have been synthesized (Viveka et al., 2016).
Preparation of N-aminopyrazoles : The synthesized derivatives can be used for the preparation of N-aminopyrazoles (Galenko et al., 2018).
Inactivation of Viruses : Novel bis-pyrazole compounds showed inactivation effects against tobacco mosaic virus (Zhang et al., 2012).
Antitumor Agents : Certain derivatives exhibited significant antitumor activities (Yoshida et al., 2005).
Corrosion Inhibitors : It is used as a corrosion inhibitor for mild steel, useful for industrial pickling processes (Dohare et al., 2017).
DNA/Protein Interaction : Ni(II) complexes with Schiff base ligands derived from it interact with DNA/protein and possess cytotoxicities (Yu et al., 2017).
安全和危害
“Methyl 4-nitro-1H-pyrazole-3-carboxylate” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the target organ being the respiratory system . Appropriate safety measures include wearing an approved mask/respirator, suitable gloves/gauntlets, protective clothing, and eye protection .
未来方向
“Methyl 4-nitro-1H-pyrazole-3-carboxylate” is used in the preparation of aminopyrazole derivatives, which are potent, selective, and brain penetrant Leucine-rich repeat kinase 2 (LRRK2) small molecule inhibitors . This suggests potential future directions in the development of treatments for conditions related to LRRK2.
属性
IUPAC Name |
methyl 4-nitro-1H-pyrazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O4/c1-12-5(9)4-3(8(10)11)2-6-7-4/h2H,1H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARAFBUCGMOKZMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=NN1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-nitro-1H-pyrazole-3-carboxylate | |
CAS RN |
138786-86-4 | |
| Record name | methyl 4-nitro-1H-pyrazole-5-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

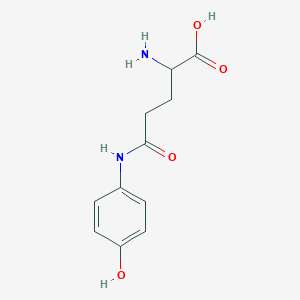
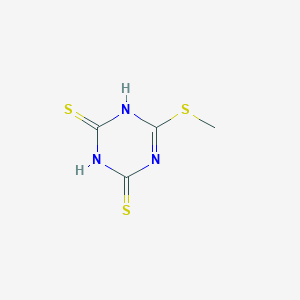
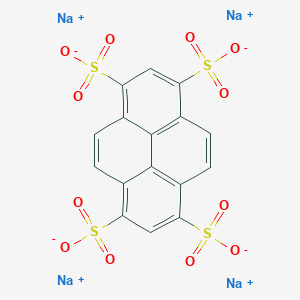
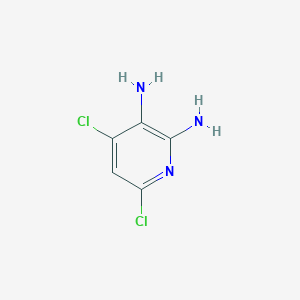
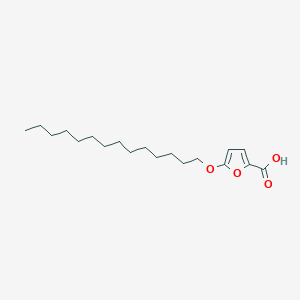

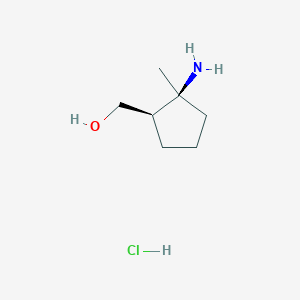
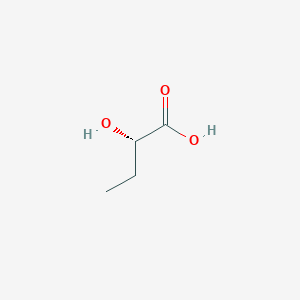
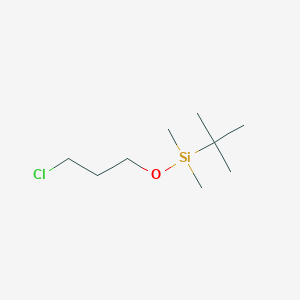

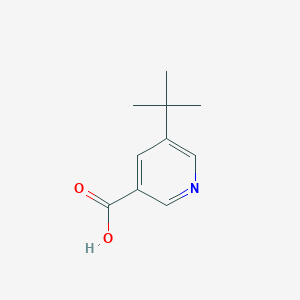
![cis-Octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B35872.png)
